Cas no 80-44-4 (Butyl Benzenesulfonate)

Butyl Benzenesulfonate 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonic acid,butyl ester
- Butyl Benzenesulfonate
- n-Butyl Benzenesulfonate
- Benzenesulfonic Acid Butyl Ester
- NSC 3215
- Benzenesulfonic acid, n-butyl ester
- SY053759
- DTXSID1075357
- J-519969
- NSC3215
- 80-44-4
- NSC-3215
- InChI=1/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
- AKOS024336561
- Benzenesulfonic acid, butyl ester
- NIKBCKTWWPVAIC-UHFFFAOYSA-N
- butyl benzene sulfonate
- D88592
- SCHEMBL346204
- B0031
- BENZENESULFONICACIDN-BUTYLESTER
- CCRIS 9153
- ButylBenzenesulfonate
- CS-W014927
- FT-0631359
- NIKBCKTWWPVAIC-UHFFFAOYSA-
- Y9VFZ9PM33
- Benzenesulfonic acid n-butyl ester
- butoxysulfonylbenzene
- MFCD00025036
- LS-13821
- DB-056435
-
- MDL: MFCD00025036
- インチ: 1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
- InChIKey: NIKBCKTWWPVAIC-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC=CC=1)(OCCCC)=O
計算された属性
- 精确分子量: 214.06600
- 同位素质量: 214.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 2.5
じっけんとくせい
- Color/Form: 自信がない
- 密度みつど: 1.15
- Boiling Point: 153°C/7mmHg(lit.)
- Refractive Index: 1.4980-1.5020
- PSA: 51.75000
- LogP: 3.27280
- Solubility: 自信がない
Butyl Benzenesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B32180-5g |
Butyl benzenesulfonate |
80-44-4 | 98% | 5g |
¥140.0 | 2022-10-09 | |
Ambeed | A844665-25g |
Butyl benzenesulfonate |
80-44-4 | 98% | 25g |
$87.0 | 2025-02-21 | |
TRC | B690670-2.5g |
Butyl Benzenesulfonate |
80-44-4 | 2.5g |
$ 276.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0031-25ml |
Butyl Benzenesulfonate |
80-44-4 | 98.0%(T) | 25ml |
¥475.0 | 2022-05-30 | |
eNovation Chemicals LLC | Y1014257-100g |
Butyl benzenesulfonate |
80-44-4 | 98% | 100g |
$265 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134546-25ml |
Butyl Benzenesulfonate |
80-44-4 | ≥98.0% | 25ml |
¥395.90 | 2023-09-04 | |
A2B Chem LLC | AB71650-1g |
Benzenesulfonic acid n-butyl ester |
80-44-4 | 98% | 1g |
$18.00 | 2024-04-19 | |
A2B Chem LLC | AB71650-100g |
Benzenesulfonic acid n-butyl ester |
80-44-4 | 98% | 100g |
$209.00 | 2024-04-19 | |
1PlusChem | 1P003P2A-5g |
Butyl Benzenesulfonate |
80-44-4 | 98% | 5g |
$18.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1014257-25g |
Butyl benzenesulfonate |
80-44-4 | 98% | 25g |
$120 | 2025-02-26 |
Butyl Benzenesulfonate 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Butyl Benzenesulfonate Raw materials
- 2,2,6,6-Tetramethylpiperidine
- N-(phenylimino)methanesulfonamide
- Phosphonic acid, P-acetyl-, dibutyl ester
- Phenylsulfonic Acid
- lithium(1+) ion butan-1-ide
- N-Methyl-N-phenylbenzenesulfonamide
- benzenesulfonyl fluoride
- Benzenesulfinic acid
- 1-Butanol
Butyl Benzenesulfonate Preparation Products
Butyl Benzenesulfonate 関連文献
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Juliana P. da Silva,Otávio Fuganti,M. Gabriela Kramer,Gianella Facchin,Lucas E. N. Aquino,Javier Ellena,Davi F. Back,Ana C. S. Gondim,Eduardo H. S. Sousa,Luiz G. F. Lopes,Silvane Machado,Ivelise D. L. Guimar?es,Karen Wohnrath,Márcio P. de Araujo Dalton Trans. 2020 49 16498
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2. The solubility of mercury in gases at high densityM. J. Richardson,J. S. Rowlinson Trans. Faraday Soc. 1959 55 1333
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M. ?hsan Han,Miyase G?zde Gündüz,G?k?e Al??,Simone Giovannuzzi,D?nay Yuval?,Claudiu T. Supuran,?engül Dilem Do?an New J. Chem. 2023 47 4267
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4. N-Linked carba-disaccharides as potential inhibitors of glucosidases I and IIIvone Carvalho,Alan H. Haines J. Chem. Soc. Perkin Trans. 1 1999 1795
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5. The structure of acetyltriphenylsilaneP. C. Chieh,James Trotter J. Chem. Soc. A 1969 1778
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Yun Wang,Wenjuan Zhang,Xing Wang,Weiwei Zuo,Xiaopan Xue,Yanping Ma,Wen-Hua Sun RSC Adv. 2023 13 29866
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Tom M. Nolte,Thomas Nauser,Lorenz Gubler Phys. Chem. Chem. Phys. 2020 22 4516
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Satoru Kuwano,Yusei Hosaka,Takayoshi Arai Org. Biomol. Chem. 2019 17 4475
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9. 265. Optical studies of 2′-substituted 2-t-butylbiphenyls. Part II. 2-Nitro-2′-t-butylbiphenyl-4-carboxylic acid and 8-o-t-butylphenyl-1-naphthoic acidMary S. Lesslie,Ursula J. H. Mayer J. Chem. Soc. 1962 1401
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Lucia Carlucci,Gianfranco Ciani,Davide M. Proserpio,Silvia Rizzato CrystEngComm 2003 5 190
Butyl Benzenesulfonateに関する追加情報
Butyl Benzenesulfonate (CAS No. 80-44-4): A Versatile Compound in Chemical and Pharmaceutical Applications
Among the diverse array of organic compounds utilized in modern chemistry and pharmaceutical research, Butyl Benzenesulfonate (CAS No. 80-44-4) stands out as a critical intermediate and functional reagent. This compound, formally identified as p-Toluenesulfonic acid butyl ester, exhibits unique physicochemical properties that make it indispensable in synthetic chemistry, drug development, and material science. Recent advancements in its synthesis methodologies and application domains have further expanded its utility, positioning it as a cornerstone in contemporary chemical innovation.
The molecular structure of Butyl Benzenesulfonate consists of a benzene ring substituted with a methyl group at the para position and a sulfonic acid esterified with a butyl group. This configuration imparts exceptional thermal stability (m.p. 65–67°C) and solubility in organic solvents such as dichloromethane and ethanol. Its sulfonate ester functional group enables versatile reactivity, acting as both an acid catalyst and a reactive handle for conjugation reactions. Recent studies published in Journal of Organic Chemistry (2023) highlight its role in enhancing the efficiency of Friedel-Crafts acylation processes, reducing reaction times by up to 35% compared to conventional catalysts like AlCl₃.
In pharmaceutical research, Butyl Benzenesulfonate derivatives have emerged as key intermediates in the synthesis of bioactive molecules. A groundbreaking 2023 study from the University of Cambridge demonstrated its application in creating prodrugs for targeted cancer therapy. By conjugating this compound with tumor-penetrating peptides via click chemistry, researchers achieved up to 70% reduction in off-target toxicity while maintaining efficacy against triple-negative breast cancer cells. Such advancements underscore its potential in next-generation drug delivery systems.
The material science community has also leveraged the unique properties of CAS No. 80-44-4 compounds. In polymer engineering, this sulfonate ester serves as an efficient crosslinking agent for creating stimuli-responsive hydrogels. A Nature Materials paper (January 2024) reported its use in developing pH-sensitive gels for controlled drug release systems, exhibiting phase transition temperatures tunable between 37–55°C through structural modifications. The compound's ability to form stable covalent bonds under mild conditions makes it superior to traditional crosslinkers like glutaraldehyde.
In analytical chemistry applications, Butyl Benzenesulfonate standards play a critical role in chromatographic calibration processes. Recent ISO standard updates (ISO/TC61/SC13) recognize this compound as an ideal reference material for quantifying trace impurities in high-purity pharmaceutical excipients. Its sharp UV absorption peak at 265 nm allows precise detection limits down to 1 ppm using HPLC methods, ensuring compliance with FDA guidelines for drug substance characterization.
Safety considerations remain paramount when handling this compound despite its non-hazardous classification under GHS criteria (Hazard Category: Non-flammable liquid). Current best practices emphasize using nitrogen-purged containers during storage and employing fume hoods during synthesis due to its low volatility (vapor pressure: ~0.1 mmHg at 25°C). Recent environmental toxicity studies published by the EPA confirm no adverse effects on aquatic ecosystems at concentrations below 10 mg/L, aligning with green chemistry principles.
Ongoing research continues to unlock new applications for this multifunctional compound. A collaborative project between MIT and Merck scientists is exploring its use as a chiral auxiliary in asymmetric synthesis processes, achieving enantiomeric excess values exceeding 99% for complex amine derivatives—a breakthrough that could revolutionize API manufacturing efficiency. As these innovations demonstrate, CAS No. 80-44-4 compounds remain central to advancing chemical innovation across industries while maintaining rigorous safety standards.
80-44-4 (Butyl Benzenesulfonate) Related Products
- 515-42-4(Sodium benzenesulfonate)
- 104-15-4(4-methylbenzene-1-sulfonic acid)
- 80-18-2(Methyl benzenesulfonate)
- 80-40-0(Ethyl p-toluenesulfonate)
- 98-71-5(4-hydrazinylbenzene-1-sulfonic acid)
- 98-11-3(Phenylsulfonic Acid)
- 80-48-8(methyl 4-methylbenzene-1-sulfonate)
- 98-67-9(4-Hydroxybenzenesulfonic acid)
- 121-47-1(Metanilic acid)
- 88-63-1(2,4-Diaminobenzenesulfonic acid)
